Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which are structurally similar to the compound , have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Similar compounds, such as 2-aminothiazole derivatives, have been shown to interact with their targets and cause changes that inhibit cell growth .
Biochemical Pathways
It is known that similar compounds, such as 2-aminothiazole derivatives, can affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of cell growth .
Result of Action
Similar compounds, such as 2-aminothiazole derivatives, have been shown to inhibit cell growth .
Preparation Methods
The synthesis of Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate typically involves the reaction of ethyl cyanoacetate with 2-aminothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of ethanol as a solvent and triethylamine as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with potential therapeutic applications.
Thiazole-4-carboxylic acid: Known for its antimicrobial and anticancer properties.
Thiazole-2-carboxamide: Studied for its potential as an anti-inflammatory and antiviral agent.
Properties
IUPAC Name |
ethyl 4-[(5-cyano-1,3-thiazol-2-yl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-2-16-9(15)4-3-8(14)13-10-12-6-7(5-11)17-10/h6H,2-4H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIZASXAMQOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NC=C(S1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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